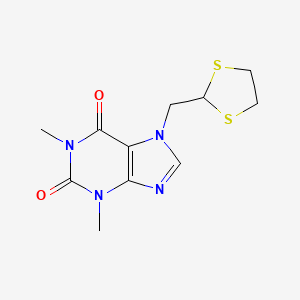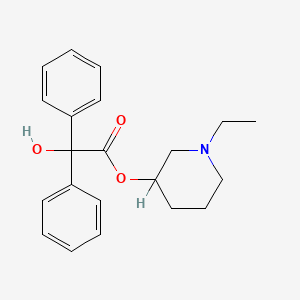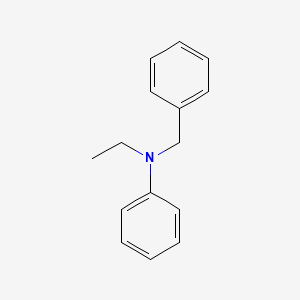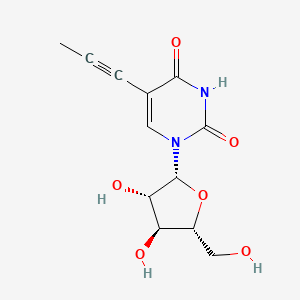
Paclitaxel-Succinic acid
Vue d'ensemble
Description
Paclitaxel-Succinic acid, also known as Paclitaxel Succinate or Paclitaxel-hemisuccinic acid, is a paclitaxel derivative with a succinic acid linker . The carboxy group of Paclitaxel-Succinic acid, after activating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers .
Synthesis Analysis
Paclitaxel-Succinic acid can be prepared for drug delivery and nanomedicine research . A study reported a new type of self-assembled Ptx-SA drug-loaded nanometers based on the carrier-free concept fiber . Another study reported the synthesis of weak-acid modified paclitaxel (PTX) derivatives with a one-step reaction for the remote loading of liposomal formulations .Molecular Structure Analysis
The molecular structure of Paclitaxel-Succinic acid is C51H55NO17 with an exact mass of 953.35 and a molecular weight of 953.990 . It is a paclitaxel derivative with a succinic acid linker .Chemical Reactions Analysis
Paclitaxel-Succinic acid is a useful agent to make Paclitaxel-conjugate for drug delivery and nanodrug research . A study reported that the drug-loaded fiber has better cellophilicity, anti-tumor effect in vitro and in vivo than naked drug, and may be mediated by regulating the expression of related proteins .Physical And Chemical Properties Analysis
Paclitaxel-Succinic acid is a paclitaxel derivative with a succinic acid linker . The carboxy group of Paclitaxel-Succinic acid, after activating, can be used to conjugate with other molecules .Applications De Recherche Scientifique
Paclitaxel-Succinic Acid: A Comprehensive Analysis of Scientific Research Applications
Cancer Treatment Enhancing Efficacy and Reducing Side Effects: Paclitaxel-Succinic acid (Ptx-SA) has shown promise in enhancing the efficacy of cancer treatment while reducing side effects. Studies report that Ptx-SA drug-loaded nanofibers exhibit better cell affinity, anti-tumor effects both in vitro and in vivo, and may work by regulating the expression of related proteins . This suggests a potential for Ptx-SA to improve the delivery and therapeutic impact of paclitaxel in cancer treatment.
Drug Delivery Systems Carrier-Free Nanofibers: The development of carrier-free drug delivery systems using Ptx-SA is a significant advancement. The self-assembled Ptx-SA drug-loaded nanometers based on the carrier-free concept have demonstrated better stability and sustained drug release in vitro . This could lead to more effective and controlled delivery of chemotherapy drugs.
Chemotherapy Taxane-Based Treatments: As a taxane, paclitaxel is known for its role in chemotherapy, where it interferes with microtubules during cell division, effectively stopping the growth of cancer cells . Ptx-SA could potentially enhance this mechanism, offering a more potent form of taxane-based chemotherapy.
Combination Therapy Synergistic Effects: Research indicates that combining Ptx-SA with other compounds, such as flavonoids, may produce synergistic effects in cancer treatment . This approach could optimize therapeutic outcomes and minimize adverse effects.
Mechanisms of Action Apoptosis and Mitotic Catastrophe: Ptx-SA may induce apoptosis by stimulating tumor suppressor genes like p53 and PTEN. It also appears that cancers with mutated p53 are particularly vulnerable to mitotic catastrophe following treatment with Ptx-SA . Understanding these mechanisms can lead to more targeted cancer therapies.
Resistance Management Overcoming Drug Resistance: Despite the effectiveness of paclitaxel and its derivatives in treating various cancers, resistance remains a challenge. Ptx-SA could offer insights into overcoming drug resistance, potentially leading to more effective treatments for resistant cancer types .
Mécanisme D'action
Target of Action
Paclitaxel-Succinic Acid, also known as Paclitaxel Succinate, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Paclitaxel Succinate interacts with its targets by promoting tubulin polymerization and stabilizing microtubules from depolymerization . This interaction is relevant to special regions on tubulin, including H6–H7 and the M-loop . The binding affinity of Paclitaxel and tubulin depends on the nucleotide content of tubulin . This unique mechanism of action leads to cell cycle arrest and subsequent apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Paclitaxel Succinate is the microtubule dynamics . By stabilizing microtubules, Paclitaxel Succinate prevents their normal dynamic reorganization, which is crucial for their function in cell division . This leads to cell cycle arrest at the G2/M phase and induces apoptosis . Additionally, Paclitaxel Succinate can inhibit the TLR4 signaling pathway and activate ER stress-mediated cell death in different cancers .
Pharmacokinetics
The pharmacokinetics of Paclitaxel Succinate involves its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that the poor water solubility of Paclitaxel has been a challenge for its therapeutic application .
Result of Action
The molecular and cellular effects of Paclitaxel Succinate’s action include cell cycle arrest and the induction of apoptosis . At the molecular level, Paclitaxel Succinate treatment can lead to the activation of apoptotic proteins . At the cellular level, it has been found that drug-loaded fibers of Paclitaxel Succinate have better cellophilicity and anti-tumor effect in vitro and in vivo than naked drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Paclitaxel Succinate. For instance, the production of Paclitaxel in yew trees is influenced by environmental factors . In terms of drug delivery, the development of self-assembled drug-loaded nanometers based on the carrier-free concept fiber has shown potential in improving the bioavailability and stability of Paclitaxel Succinate .
Safety and Hazards
Orientations Futures
The main challenges facing Paclitaxel are the need to find an environmentally sustainable production method based on the use of microorganisms, increase its bioavailability without exerting adverse effects on the health of patients, and minimize the resistance presented by a high percentage of cells treated with paclitaxel . Recent advances in carbohydrate-based paclitaxel delivery systems have also been reported .
Propriétés
IUPAC Name |
4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOJYDPFALIQZ-LAVNIZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H55NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315159 | |
| Record name | Paclitaxel succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel-Succinic acid | |
CAS RN |
117527-50-1 | |
| Record name | Paclitaxel succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117527-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paclitaxel succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



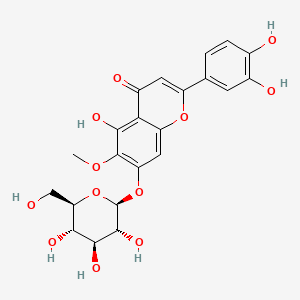

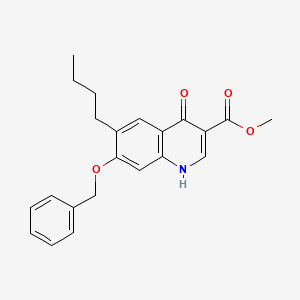
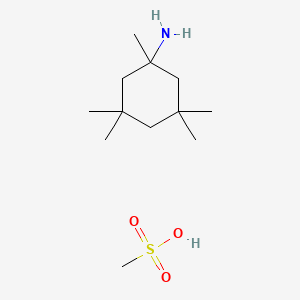

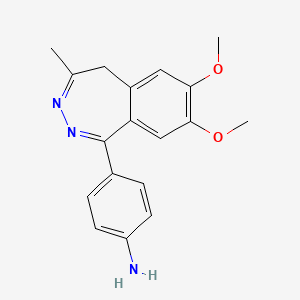
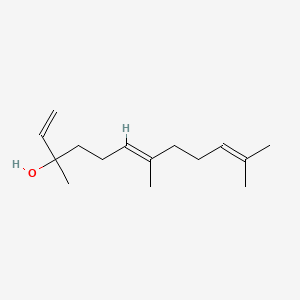

![8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinyl-benzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide](/img/structure/B1678206.png)
